3,5-Dinitroanisole chemical properties and structure
3,5-Dinitroanisole chemical properties and structure
Isomeric Distinction, Physicochemical Profile, and Synthetic Utility [1]
Executive Summary & Isomeric Distinction
The "Dinitroanisole" Confusion: In the energetic materials sector, the term "Dinitroanisole" (DNAN) almost exclusively refers to the 2,4-dinitroanisole isomer, a melt-cast explosive replacement for TNT.[1] 3,5-Dinitroanisole (3,5-DNA) is a distinct structural isomer with significantly different electronic properties, synthetic accessibility, and applications.[1]
While 2,4-DNAN is defined by its lability to nucleophilic attack (due to ortho/para nitro activation), 3,5-DNA is characterized by its thermodynamic stability and symmetry.[1] It serves primarily as a high-value intermediate in the synthesis of 3,5-diaminoanisole , a precursor for heterocyclic dyes, pharmaceutical scaffolds, and functionalized metal-organic frameworks (MOFs).[1]
Core Utility:
-
Pharmaceuticals: Precursor for alkylating agents and DNA-binding motifs.[1]
-
Material Science: Symmetrical scaffold for dendritic polymers and azo dyes.
-
Energetics: While explosive, its high melting point (105°C) vs. 2,4-DNAN (94°C) makes it less suitable for eutectic melt-cast formulations but valuable for stability studies.[1]
Physicochemical Profile
The symmetry of 3,5-DNA (
Table 1: Comparative Properties of Dinitroanisole Isomers
| Property | 3,5-Dinitroanisole (Target) | 2,4-Dinitroanisole (DNAN) | Significance |
| CAS Number | 5327-44-6 | 119-27-7 | Unique identifier for procurement.[1] |
| Structure | Meta-substituted (Symmetrical) | Ortho/Para-substituted | Dictates reactivity vectors.[1] |
| Melting Point | 105.5 °C | 94.5 °C | 3,5-DNA requires higher processing temps.[1] |
| Density | 1.558 g/cm³ | 1.336 g/cm³ | Higher density implies higher detonation velocity potential, but synthesis is costlier.[1] |
| Solubility | Benzene, Acetone, Hot MeOH | Ether, Acetone, Insoluble in water | Recrystallization requires hot methanol.[1] |
| Electronic State | 3,5-DNA methoxy group is stable to base; 2,4-DNAN methoxy is labile.[1] |
Structural Analysis & Electronic Effects[1]
The reactivity of 3,5-DNA is governed by the meta-directing nature of the nitro groups relative to the methoxy substituent.[1]
-
Resonance Effects: In 2,4-DNAN, the nitro groups at ortho and para positions can delocalize the negative charge resulting from nucleophilic attack at the C1 (methoxy-bearing) carbon (Meisenheimer complex stabilization).[1]
-
3,5-DNA Stability: In 3,5-DNA, the nitro groups are meta to the methoxy group.[1] They withdraw electrons inductively but cannot stabilize a negative charge at C1 via resonance.[1] Consequently, the methoxy group in 3,5-DNA is resistant to nucleophilic displacement .[1] This allows chemists to perform harsh reductions on the nitro groups without stripping the methoxy ether.[1]
Figure 1: Contrast in electronic activation between 2,4- and 3,5-isomers.[1] The 3,5-geometry protects the ether linkage from hydrolysis.[1]
Synthetic Protocols
Direct nitration of anisole yields the 2,4-isomer (ortho/para direction).[1] Therefore, 3,5-DNA must be synthesized via the methylation of 3,5-dinitrophenol .[1]
Protocol A: O-Methylation of 3,5-Dinitrophenol (Standard Lab Scale)
Principle: Williamson ether synthesis.[1] The acidity of the phenol (pKa ~6.7 due to nitro groups) allows deprotonation by weak bases, followed by
Reagents:
-
Substrate: 3,5-Dinitrophenol (1.0 eq)[1]
-
Methylating Agent: Dimethyl Sulfate (DMS) (1.1 eq) [Note: High Toxicity] OR Methyl Iodide (MeI) (1.5 eq).[1]
-
Base: Potassium Carbonate (
) (anhydrous, 2.0 eq).[1] -
Solvent: Acetone (reflux) or DMF (60°C).
Step-by-Step Methodology:
-
Activation: Charge a 3-neck round bottom flask with 3,5-dinitrophenol (18.4 g, 0.1 mol) and anhydrous acetone (200 mL). Add
(27.6 g, 0.2 mol).[1] Stir vigorously for 30 minutes to form the phenoxide anion (color change to deep orange/red). -
Methylation:
-
Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3).[1] The starting phenol spot (
~0.[1]2) should disappear, replaced by the less polar ether ( ~0.6).[1] -
Workup:
-
Purification: The crude product is often colored.[1] Recrystallize from hot methanol .
Reactivity & Transformations[1][2]
The most critical application of 3,5-DNA is its reduction to 3,5-diaminoanisole , a "privileged structure" in drug discovery.[1]
Protocol B: Catalytic Hydrogenation (Nitro
Amine)
Mechanism: 3,5-DNA
Reagents:
-
3,5-Dinitroanisole (10 g)[1]
-
Catalyst: 10% Pd/C (1 g, 10 wt% loading)
-
Solvent: Ethanol or Methanol (150 mL)
-
Hydrogen Source:
gas (balloon or Parr shaker at 30 psi).
Workflow:
-
Safety: Purge reaction vessel with
to remove oxygen (prevents ignition of Pd/C). -
Loading: Add 3,5-DNA and solvent.[1] Add catalyst carefully as a slurry in solvent.[1]
-
Reduction: Introduce
. Agitate at Room Temperature (RT) for 6–12 hours.[1]-
Monitoring: The reaction is exothermic.[1] Monitor
uptake.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (pyrophoric hazard).[1]
-
Isolation: The diamine is sensitive to oxidation (turns dark in air).[1] Store as the dihydrochloride salt by adding HCl/Ether to the filtrate immediately.[1]
Figure 2: Reduction pathway from 3,5-dinitroanisole to the stabilized diamine salt.[1]
Safety & Handling (E-E-A-T)
Explosive Potential: While 3,5-DNA is less sensitive than TNT or 2,4-DNAN, it is still a polynitro aromatic.[1]
-
Friction/Impact: Handle with care.[1] Do not grind in a dry mortar.[1]
-
Thermal Stability: Stable up to its melting point, but decomposition can be violent above 290°C.[1]
Toxicity:
-
Nitroanisoles are readily absorbed through the skin.[1] They are methemoglobinemia inducers (interfere with oxygen transport in blood).[1]
-
PPE: Nitrile gloves (double gloved), face shield, and working strictly inside a fume hood are mandatory.[1]
References
-
ChemicalBook. (2025).[1][2] 3,5-Dinitroanisole Properties and Safety Data. Link
-
Organic Syntheses. (Coll. Vol. 1). Preparation of 3,5-Dinitroanisole via Methylation. Link (Note: Adapting general methylation protocols).[1]
-
PubChem. (2025).[1] Compound Summary: 3,5-Dinitroanisole.[1][3][4] National Library of Medicine.[1] Link[1]
-
SciSpace. (2006).[1] Characterisation of 2,4-Dinitroanisole vs Isomers. (Differentiation of isomers in energetic formulations). Link
-
CymitQuimica. (2025).[1][2][5] 3,5-Dinitroanisole for Research Uses. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-DINITROANISOLE | 5327-44-6 [chemicalbook.com]
- 4. Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
